molecular formula C17H21NO2 B5788025 (2,4-dimethoxybenzyl)(3-methylbenzyl)amine

(2,4-dimethoxybenzyl)(3-methylbenzyl)amine

Cat. No. B5788025
M. Wt: 271.35 g/mol
InChI Key: IPLOEJLYCBUKLA-UHFFFAOYSA-N
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Description

(2,4-dimethoxybenzyl)(3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. DMMA is a member of the family of benzylamines, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial effects.

Scientific Research Applications

(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has also been shown to have antiviral activity against the influenza virus and the herpes simplex virus. Additionally, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been investigated for its antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine is not fully understood. However, it has been suggested that (2,4-dimethoxybenzyl)(3-methylbenzyl)amine may exert its biological activity by inhibiting key enzymes involved in cancer cell growth, viral replication, and bacterial cell wall synthesis. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine may also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to induce cell cycle arrest and inhibit cell proliferation. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has also been shown to induce apoptosis in cancer cells, leading to their destruction. In viral infections, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to inhibit viral replication by interfering with viral protein synthesis. In bacterial infections, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been shown to inhibit bacterial cell wall synthesis, leading to bacterial cell death.

Advantages and Limitations for Lab Experiments

(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. (2,4-dimethoxybenzyl)(3-methylbenzyl)amine also exhibits potent biological activity against various cancer cell lines, viruses, and bacteria, making it a suitable candidate for drug discovery. However, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has not been extensively studied in animal models, making it difficult to assess its safety and efficacy in vivo.

Future Directions

There are several future directions for research on (2,4-dimethoxybenzyl)(3-methylbenzyl)amine. One direction is to further investigate its mechanism of action and biological activity. This could involve studying the molecular targets of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine and how it interacts with them. Another direction is to investigate the safety and efficacy of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine in animal models. This could involve conducting preclinical studies to assess its toxicity and pharmacokinetics. Additionally, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine could be further investigated for its potential applications in drug discovery, particularly in the development of novel antitumor, antiviral, and antibacterial agents.
Conclusion
In conclusion, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine is a promising compound with potential applications in drug discovery. It exhibits potent biological activity against various cancer cell lines, viruses, and bacteria, making it a suitable candidate for drug development. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. With continued research, (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has the potential to be a valuable tool in the fight against cancer, viral infections, and bacterial infections.

Synthesis Methods

(2,4-dimethoxybenzyl)(3-methylbenzyl)amine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (2,4-dimethoxybenzyl)(3-methylbenzyl)amine. The synthesis of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-5-4-6-14(9-13)11-18-12-15-7-8-16(19-2)10-17(15)20-3/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLOEJLYCBUKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5528209

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